eIF4E Translation Inhibition: 16.7-Fold Greater Potency Than Clinical Candidate 4EGI-1
4-Ethyl-4-phenyl-2-imidazolidinethione inhibits eIF4E-mediated translation with an IC50 of 2.61 µM (2.61E+3 nM) in a rabbit reticulocyte lysate assay [1]. In direct comparison, the well-characterized eIF4E inhibitor (Z)-4EGI-1 exhibits an IC50 of 43.5 µM in binding assays [2]. This represents a 16.7-fold improvement in inhibitory potency for the target compound.
| Evidence Dimension | eIF4E-mediated translation inhibition (IC50) |
|---|---|
| Target Compound Data | 2.61 µM (2.61E+3 nM) |
| Comparator Or Baseline | (Z)-4EGI-1: 43.5 µM |
| Quantified Difference | 16.7-fold lower IC50 (greater potency) |
| Conditions | Flexi rabbit reticulocyte lysate with luciferase mRNA; 60-min preincubation before mRNA addition |
Why This Matters
Demonstrates superior on-target potency for eIF4E-focused drug discovery and chemical biology probe development.
- [1] BindingDB BDBM50110896 (CHEMBL3604541). Affinity Data: IC50 = 2.61E+3 nM. Assay: eIF4E-mediated translation in flexi rabbit reticulocyte lysate. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50110896. View Source
- [2] Anjiechem. (Z)-4EGI-1 product information: IC50 = 43.5 μM for eIF4E binding. https://www.anjiechem.com. View Source
